Cas no 5021-59-0 (Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate)

5021-59-0 structure
Nome del prodotto:Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate
Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamate
- 4'-Fluor-4-chlor-benzanilid
- CTK4J2263
- AG-F-68573
- HMS2175O03
- METHYL N-BENZOTHIAZOL-2-YL-N-METHYL-CARBAMATE
- AC1LCONJ
- 4-chloro-N-(4-fluorophenyl)-benzamide
- Benzothiazol-2-yl-methyl-carbamic acid methyl ester
- 4-chloro-N-(4-fluorophenyl)benzamide
- Benzamide, 4-chloro-N-(4-fluorophenyl)-
- Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate
-
- Inchi: 1S/C13H9ClFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
- Chiave InChI: JTQXJHNVKLRTTN-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=C(F)C=C1)(=O)C1=CC=C(Cl)C=C1
Proprietà calcolate
- Massa esatta: 222.0464
- Massa monoisotopica: 222.046298
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 70.7
Proprietà sperimentali
- Densità: 1.353
- Punto di ebollizione: 315.5°C at 760 mmHg
- Punto di infiammabilità: 144.6°C
- Indice di rifrazione: 1.669
- PSA: 42.43
- pka: 12.12±0.70(Predicted)
Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397808-1g |
4-Chloro-N-(4-fluorophenyl)benzamide |
5021-59-0 | 98% | 1g |
¥2340.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397808-5g |
4-Chloro-N-(4-fluorophenyl)benzamide |
5021-59-0 | 98% | 5g |
¥7020.00 | 2024-05-11 |
Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate Letteratura correlata
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
5021-59-0 (Methyl N-(1,3-benzothiazol-2-yl)-n-methylcarbamate) Prodotti correlati
- 1781168-23-7(tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate)
- 1326812-71-8(8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 1351611-80-7(3-{(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl}-6-(1H-pyrazol-1-yl)pyridazine)
- 1287752-84-4(4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride)
- 1805584-78-4(Ethyl 4-bromo-3-chloropyridine-2-acetate)
- 2377608-83-6(5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid)
- 1269948-48-2(Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)-)
- 2229452-04-2(tert-butyl N-5-(1H-imidazol-4-yl)pyrimidin-2-ylcarbamate)
- 392245-03-3(N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide)
- 1379429-66-9(3-Cyano-5-hydroxycinnamic acid)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
